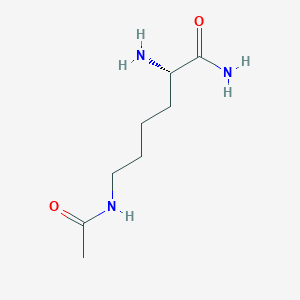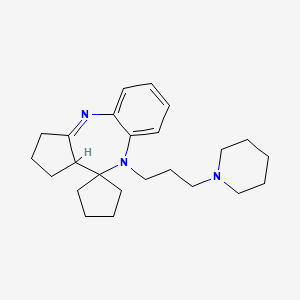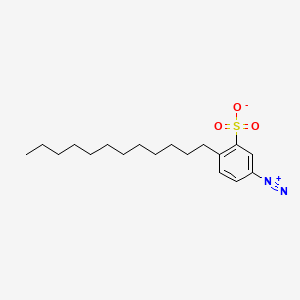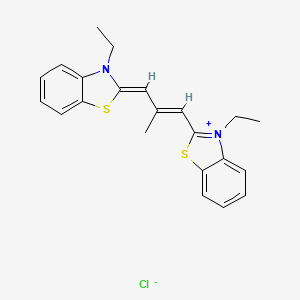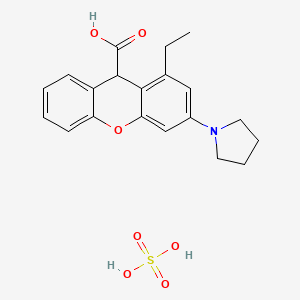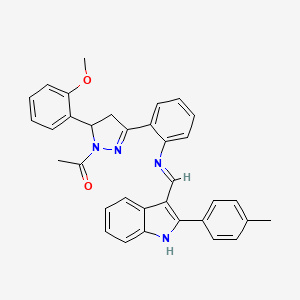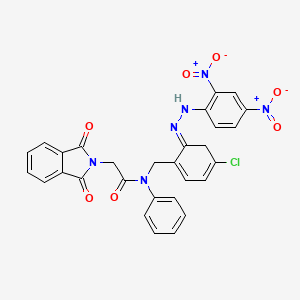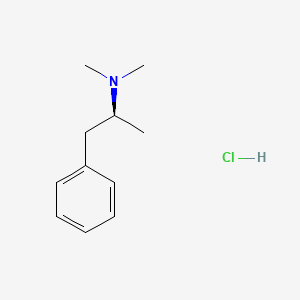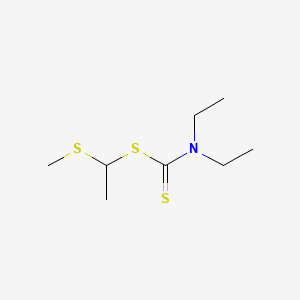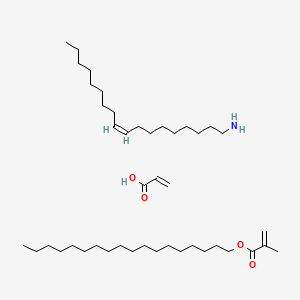
(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with (9Z)-9-octadecen-1-amine is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid with octadecyl alcohol and subsequent polymerization with 2-propenoic acid. The compound is further modified by reacting with (9Z)-9-octadecen-1-amine, which imparts additional functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 2-methyl-, octadecyl ester involves the esterification of 2-propenoic acid with octadecyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion. The resulting ester is then polymerized with 2-propenoic acid using a free radical initiator like azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and polymerization processes. The esterification is performed in large reactors with efficient mixing and temperature control to ensure uniformity. The polymerization step is carried out in polymerization reactors where the monomers are continuously fed, and the polymer is formed and collected. The final step involves the reaction with (9Z)-9-octadecen-1-amine, which is typically done in a batch reactor under controlled conditions to achieve the desired functionalization.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites introduced by (9Z)-9-octadecen-1-amine.
Reduction: Reduction reactions can occur at the ester and amine functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the ester and amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms with alcohol or amine groups.
Substitution: Substituted products with new functional groups replacing the original ester or amine groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced polymers and materials with specific properties.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Investigated for its potential use in creating drug delivery systems and medical implants.
Industry: Utilized in the production of coatings, adhesives, and specialty chemicals due to its unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its ability to form stable polymers with specific functional groups. The ester and amine groups allow for interactions with various molecular targets, enabling the compound to be used in diverse applications. The polymerization process creates a network of molecules that can interact with biological systems, making it useful in medical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, octadecyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with hexadecyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 2-methyl-2-propenenitrile
Uniqueness
What sets 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with (9Z)-9-octadecen-1-amine apart is its functionalization with (9Z)-9-octadecen-1-amine, which imparts unique properties such as enhanced biocompatibility and specific interactions with biological molecules. This makes it particularly valuable in medical and biological research applications.
Properties
CAS No. |
167078-20-8 |
|---|---|
Molecular Formula |
C43H83NO4 |
Molecular Weight |
678.1 g/mol |
IUPAC Name |
(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C18H37N.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3(4)5/h2,4-20H2,1,3H3;9-10H,2-8,11-19H2,1H3;2H,1H2,(H,4,5)/b;10-9-; |
InChI Key |
WMZRSTFCRPCCQD-MEILSSRFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCC/C=C\CCCCCCCCN.C=CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCC=CCCCCCCCCN.C=CC(=O)O |
Related CAS |
167078-20-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


